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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics
of 4-Phenylisoxazol-5-ol. Due to its tautomeric nature, this compound predominantly exists as
4-Phenylisoxazol-5(4H)-one. This document will focus on the characterization of this more
stable tautomer, presenting available data, outlining experimental protocols for its synthesis
and analysis, and visualizing key workflows relevant to its study.

Core Physicochemical Properties

The direct experimental data for 4-Phenylisoxazol-5(4H)-one is limited in publicly available
literature. The following table summarizes the known information for the parent compound and
its derivatives, alongside predicted values for the core molecule.
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Property Value Source/Method
Molecular Formula CoH7NO2 Calculated
Molecular Weight 161.16 g/mol Calculated

] ] Not available. (For 3-phenyl-5-
Melting Point ) Analog data
isoxazolone: 155-158 °C)

Boiling Point Not available
Solubility Not available
pKa (acidic) ~ 6-8 (Predicted) Computational Prediction
logP ~1.5-2.5 (Predicted) Computational Prediction

Note: Predicted values are estimations based on computational models and should be
confirmed by experimental data. The melting point of the constitutional isomer 3-phenyl-5-
isoxazolone is provided for reference.

Synthesis and Characterization

The synthesis of 4-substituted-isoxazol-5(4H)-ones is well-documented and typically proceeds
via a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 4-Phenylisoxazol-
5(4H)-one

This protocol is a representative method based on the synthesis of related isoxazol-5(4H)-one
derivatives.

Materials:
o Ethyl 2-phenylacetoacetate
e Hydroxylamine hydrochloride (NH20H-HCI)

e Asuitable base (e.g., sodium acetate, sodium hydroxide)
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e Asuitable solvent (e.g., ethanol, water)
Procedure:

o Dissolve ethyl 2-phenylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1
equivalents) in the chosen solvent.

e Add the base (1.1 equivalents) to the reaction mixture.

 Stir the mixture at room temperature or under reflux for a specified period, monitoring the
reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCI) to
precipitate the product.

e Filter the crude product, wash with cold water, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain
pure 4-Phenylisoxazol-5(4H)-one.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCls or DMSO-ds). The
expected spectrum would show signals for the phenyl protons and the methylene protons on
the isoxazole ring. For substituted analogs like (Z2)-4-(2-methoxybenzylidene)-3-
phenylisoxazol-5(4H)-one, aromatic protons appear in the range of d 7.0-8.0 ppm, and the
methoxy protons around 0 3.9 ppm.[1]

e 13C NMR: Acquire the spectrum in the same solvent. The carbonyl carbon (C=0) is expected
to appear significantly downfield. For related structures, signals for the isoxazole ring
carbons are observed in the range of  160-170 ppm (C=0 and C=N).[2]

2. Infrared (IR) Spectroscopy:

e Prepare a sample as a KBr pellet or a thin film.
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e The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=0)
around 1700-1750 cm~1.

e Bands corresponding to C=N stretching of the isoxazole ring are also expected around 1614-
1625 cm~1[3]

e Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
3. Mass Spectrometry (MS):
o Analyze the sample using a suitable ionization technique (e.g., ESI, El).

e The mass spectrum should show a molecular ion peak [M]* or a protonated molecular ion
peak [M+H]* corresponding to the molecular weight of the compound (161.16 g/mol ).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:
e Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

e The UV-Vis spectrum of related phenylisoxazoles shows absorption maxima in the UV
region, typically between 250 and 310 nm, arising from Tt-1t* transitions of the conjugated
system.[4]

Visualized Workflows
Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-
Phenylisoxazol-5(4H)-one.
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Synthesis and characterization workflow for 4-Phenylisoxazol-5(4H)-one.

General Biological Screening Cascade

As isoxazole derivatives are known for their diverse biological activities, a synthesized
compound like 4-Phenylisoxazol-5(4H)-one would typically undergo a screening cascade to
identify potential therapeutic applications.
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A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This technical guide consolidates the available information on the physicochemical properties
of 4-Phenylisoxazol-5-ol, with a necessary focus on its stable tautomer, 4-Phenylisoxazol-
5(4H)-one. While direct experimental data for the unsubstituted core molecule is sparse, a clear
pathway for its synthesis and characterization can be established based on the extensive
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literature on its derivatives. The provided protocols and workflows offer a solid foundation for
researchers and drug development professionals to synthesize, characterize, and evaluate the
biological potential of this isoxazole derivative. Further experimental investigation is crucial to
fully elucidate its physicochemical profile and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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